dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580391
InChI: InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4
SMILES:
Molecular Formula: C8H6K2O13Sb2
Molecular Weight: 631.84 g/mol

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate

CAS No.:

Cat. No.: VC16580391

Molecular Formula: C8H6K2O13Sb2

Molecular Weight: 631.84 g/mol

* For research use only. Not for human or veterinary use.

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate -

Specification

Molecular Formula C8H6K2O13Sb2
Molecular Weight 631.84 g/mol
IUPAC Name dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
Standard InChI InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4
Standard InChI Key BBUFTTIHMIIQLI-UHFFFAOYSA-J
Canonical SMILES C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic core with two antimony atoms bridged by oxygen-containing ligands. The IUPAC name delineates its 14-membered tricyclic system, where antimony(III) centers coordinate with tartrate-derived carboxylate and ether groups . X-ray crystallography of analogous structures reveals distorted octahedral geometry around antimony, stabilized by chelation from tartrate anions .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₈H₆K₂O₁₃Sb₂ (anhydrous)
Hydrated FormulaC₈H₁₀K₂O₁₅Sb₂
Molecular Weight631.84 g/mol (anhydrous)
667.87 g/mol (trihydrate)
Crystal SystemMonoclinic
Coordination GeometryDistorted octahedral (Sb)

Synthesis and Stability

Synthesis involves refluxing antimony trioxide with potassium hydrogen tartrate in acidic aqueous media, yielding the hydrated complex after crystallization . Critical parameters include:

  • pH: Optimal between 2.5–3.5 to prevent Sb(OH)₃ precipitation .

  • Temperature: 60–80°C for 6–8 hours.

  • Yield: ~65–70% after recrystallization.

The hydrate form is hygroscopic, requiring storage under anhydrous conditions. Dehydration above 110°C leads to structural collapse, reducing pharmacological activity .

Pharmacological Applications

Antiparasitic Mechanisms

As a derivative of antimony potassium tartrate, this compound targets parasitic enzymes through Sb(III)-mediated inhibition. In Schistosoma mansoni, it disrupts glycolysis by binding to phosphofructokinase, while in Leishmania spp., it induces oxidative stress via thiol-group complexation .

Table 2: Pharmacokinetic Profile

ParameterValueSource
IC₅₀ (Schistosomiasis)12.5 µM
IC₅₀ (Leishmaniasis)8.2 µM
Plasma Half-Life2.3 hours
Renal Excretion78% within 24 hours

Clinical Efficacy and Limitations

While effective against S. haematobium (cure rate: 82–89%), resistance emerges due to upregulated antioxidant pathways in parasites. Synergistic regimens with praziquantel or miltefosine improve outcomes but increase cardiotoxicity risks (QT prolongation in 14% of patients) .

Industrial and Material Science Uses

Textile Dyeing

In wool and silk processing, the compound acts as a mordant, forming stable complexes with anthraquinone dyes. Its Sb(III) centers bind to sulfonic acid groups, enhancing color fastness by 40–60% compared to alum mordants .

Coordination Chemistry

The bicyclic structure serves as a polydentate ligand for transition metals. With Cu(II), it forms [Cu(C₈H₄O₁₂Sb₂)₂]⁴− complexes exhibiting room-temperature luminescence, potential candidates for OLEDs .

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